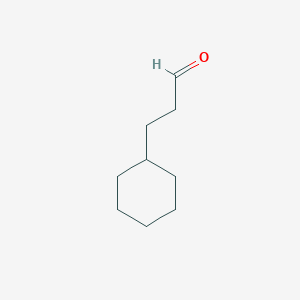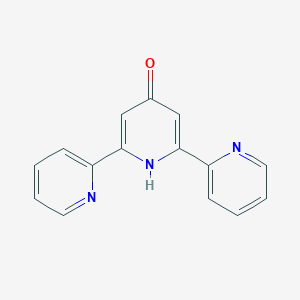
3-Methoxy-2,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,5-dimethylpyridine (MDMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid that has a distinct odor and is soluble in water. MDMP has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
3-Methoxy-2,5-dimethylpyridine exerts its effects through various mechanisms. It has been shown to act as a free radical scavenger, which can prevent oxidative damage to cells. 3-Methoxy-2,5-dimethylpyridine also inhibits the production of inflammatory cytokines, which can reduce inflammation. Furthermore, 3-Methoxy-2,5-dimethylpyridine has been shown to modulate the activity of certain enzymes, which can affect various biochemical processes in the body.
Biochemical and Physiological Effects:
3-Methoxy-2,5-dimethylpyridine has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can improve overall cellular health. 3-Methoxy-2,5-dimethylpyridine has also been shown to improve cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders. Furthermore, 3-Methoxy-2,5-dimethylpyridine has been shown to have anti-tumor properties, which could be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methoxy-2,5-dimethylpyridine in lab experiments is its relatively simple synthesis method. 3-Methoxy-2,5-dimethylpyridine is also readily available and can be purchased from various chemical suppliers. However, one limitation of using 3-Methoxy-2,5-dimethylpyridine in lab experiments is its potential toxicity. 3-Methoxy-2,5-dimethylpyridine has been shown to be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methoxy-2,5-dimethylpyridine. One area of research is the development of 3-Methoxy-2,5-dimethylpyridine-based drugs for the treatment of various diseases. Another area of research is the study of the structure-activity relationship of 3-Methoxy-2,5-dimethylpyridine, which can provide insight into its mechanism of action. Furthermore, the study of the potential toxicity of 3-Methoxy-2,5-dimethylpyridine can help to determine its safety for use in humans. Overall, the study of 3-Methoxy-2,5-dimethylpyridine has the potential to lead to the development of new treatments for various diseases and improve our understanding of cellular processes.
Méthodes De Synthèse
3-Methoxy-2,5-dimethylpyridine can be synthesized using various methods, including the reaction between 2,5-dimethylpyridine and methanol in the presence of a catalyst. Another method involves the reaction between 2,5-dimethylpyridine and diazomethane. The synthesis of 3-Methoxy-2,5-dimethylpyridine is relatively simple and can be achieved using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
3-Methoxy-2,5-dimethylpyridine has been extensively studied for its potential applications in various scientific research areas. It has been found to act as a potent antioxidant, which can protect cells from oxidative stress. 3-Methoxy-2,5-dimethylpyridine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, 3-Methoxy-2,5-dimethylpyridine has been studied for its potential neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
105623-63-0 |
|---|---|
Nom du produit |
3-Methoxy-2,5-dimethylpyridine |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
3-methoxy-2,5-dimethylpyridine |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)7(2)9-5-6/h4-5H,1-3H3 |
Clé InChI |
SSHOFPRHAXXBPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)C)OC |
SMILES canonique |
CC1=CC(=C(N=C1)C)OC |
Synonymes |
Pyridine, 3-methoxy-2,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





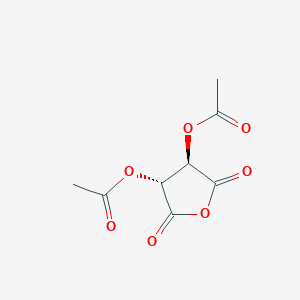
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
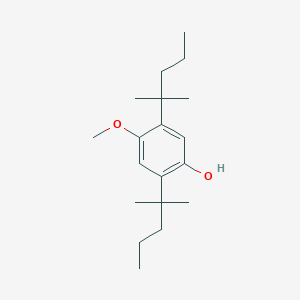
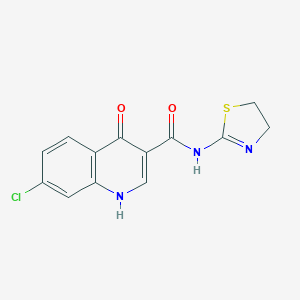
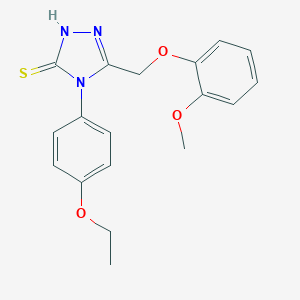
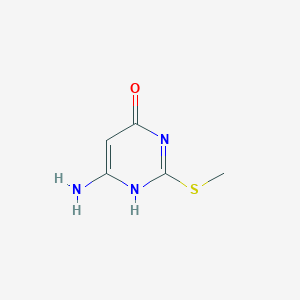

![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)
